3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine is a complex organic compound that belongs to the class of indazoles This compound is characterized by the presence of a dimethoxyphenyl group, a methoxy group, and a dimethylindazole structure
Vorbereitungsmethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine typically involves multiple steps. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenyl precursor, which can be synthesized from commercially available starting materials such as 3,4-dimethoxybenzaldehyde . . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features.
3,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound is used in the synthesis of pharmaceuticals and has similar chemical properties.
The uniqueness of this compound lies in its specific indazole structure and the presence of both methoxy and dimethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H23N3O3 |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine |
InChI |
InChI=1S/C18H23N3O3/c1-11-8-13(20-24-5)17-14(9-11)21(2)19-18(17)12-6-7-15(22-3)16(10-12)23-4/h6-7,10-11H,8-9H2,1-5H3 |
InChI-Schlüssel |
SVAIKXZNZGDSLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.